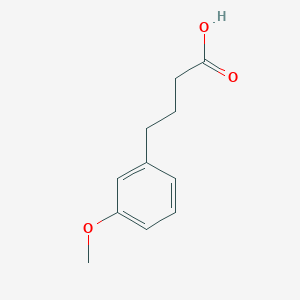

4-(3-Methoxyphenyl)butanoic acid

説明

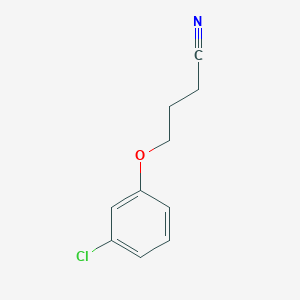

4-(3-Methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C11H14O3 . It is also known as Benzenebutanoic acid, 4-methoxy- .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid involved the dissolution of 3-Methoxy aniline and glutaric anhydride separately in about 10–15 mL analytical grade diethyl ether. The two solutions were then slowly mixed and stirred at room temperature until the appearance of a light-brown precipitate .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . A detailed analysis of the crystal structure of a similar compound, 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, has been reported .科学的研究の応用

Organic Solvent-Free Synthesis

Research by Delhaye et al. (2006) in "Green Chemistry" highlights an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate derived from 4-(4-methoxyphenyl)butanoic acid. This method involves demethylation using aqueous HBr without phase transfer catalysis, simplifying the synthesis process (Delhaye et al., 2006).

Photorearrangement in Synthesis of Chromones

Álvaro et al. (1987) investigated the irradiation of p-methoxyphenyl esters in the synthesis of chromones. Their study, published in "Tetrahedron," explored the photorearrangement of these esters, including derivatives of 4-(3-methoxyphenyl)butanoic acid, leading to valuable chromone precursors (Álvaro et al., 1987).

Application in Liquid Crystal Technology

Tojo et al. (2006) described the synthesis of optically active 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid and its application in nematic liquid crystals. Published in the "Journal of Fluorine Chemistry," their research demonstrates how derivatives of this compound can be used to create new chiral dopants for liquid crystals, influencing their helical twisting power (Tojo et al., 2006).

Homolog Synthesis for Biochemical Research

Kosui et al. (1982), in the "Bulletin of the Chemical Society of Japan," presented the synthesis of homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, including L-2-amino-4-(p-methoxyphenyl)butanoic acid. This synthesis, involving optical resolution and heat treatment, contributes to biochemical research by providing new compounds for study (Kosui et al., 1982).

Multifunctional Catalysts in Fine Chemical Synthesis

Climent et al. (2010) explored the use of multifunctional catalysts in a one-pot multistep process to synthesize fine chemicals, including derivatives of 4-(4-methoxyphenyl)-2-butanone. Their research, published in "Green Chemistry," demonstrates how process intensification with solid catalysts can optimize the synthesis of fine chemicals while reducing environmental impact (Climent et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, Butanoic acid (Natural), suggests precautions such as keeping away from heat, sparks, open flames, and hot surfaces, not breathing vapor/spray, washing contaminated skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

生化学分析

Biochemical Properties

It is known that phenylbutyric acid, a related compound, acts as a chemical chaperone, helping to prevent the aggregation of misfolded proteins

Cellular Effects

It has been suggested that phenylbutyric acid, a related compound, can protect against endoplasmic reticulum stress-induced neuronal cell death

特性

IUPAC Name |

4-(3-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-10-6-2-4-9(8-10)5-3-7-11(12)13/h2,4,6,8H,3,5,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNAQBXAGBAWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301971 | |

| Record name | 4-(3-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24743-11-1 | |

| Record name | NSC147640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

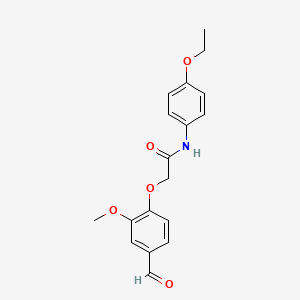

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

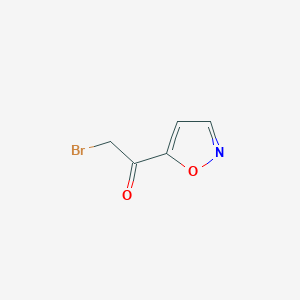

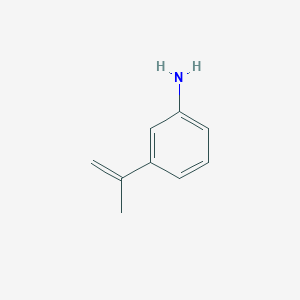

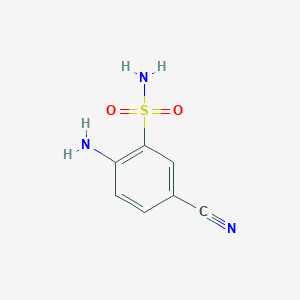

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3381497.png)

![{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane](/img/structure/B3381538.png)